Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride
Description
Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride is a synthetic urea derivative featuring a dimethylamidino group and a 2,6-diethylphenyl substituent. Its structure combines a urea backbone with a lipophilic 2,6-diethylphenyl group, which may enhance membrane permeability and target binding. The dimethylamidino moiety likely contributes to electrostatic interactions with enzyme active sites, a hypothesis supported by its classification among amidino-containing inhibitors studied for PPTase inhibition .
Properties
CAS No. |
65009-07-6 |
|---|---|
Molecular Formula |
C14H23ClN4O |
Molecular Weight |
298.81 g/mol |
IUPAC Name |
1-(2,6-diethylphenyl)-3-[(E)-(dimethylhydrazinylidene)methyl]urea;hydrochloride |
InChI |
InChI=1S/C14H22N4O.ClH/c1-5-11-8-7-9-12(6-2)13(11)17-14(19)15-10-16-18(3)4;/h7-10H,5-6H2,1-4H3,(H2,15,16,17,19);1H |
InChI Key |
ZDYJJSHHDRAXEI-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)N/C=N/N(C)C.Cl |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NC=NN(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride
General Synthetic Strategy
The synthesis of this compound typically involves the formation of the urea moiety through the reaction of amines with carbamate or isocyanate intermediates under mild conditions. The key features of the preparation include:
- Use of phenyl carbamates or phenyl thiocarbamates as starting materials.
- Aminolysis with primary or secondary amines in dimethyl sulfoxide (DMSO) as solvent.
- Avoidance of hazardous reagents such as phosgene or thiophosgene.
- Mild reaction conditions, often at room temperature or slightly elevated temperatures.
- By-product phenol is easily removed by simple aqueous washes.
This approach was notably described in US Patent US5925762A, which outlines a practical and efficient synthesis of urea derivatives including aromatic-substituted ureas like the target compound. The process involves reacting a phenyl carbamate derivative of the aromatic amine with a dimethylamino-containing amine in DMSO, yielding the urea hydrochloride salt after workup.
Reaction Conditions Summary:
| Parameter | Typical Range/Value |
|---|---|
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | Room temperature (~22°C) to 100°C |
| Reaction Time | Instantaneous to 3 hours |
| Molar Ratio (carbamate:amine) | 1:1 to 1:1.1 (preferably 1:1.05) |
| Workup | 1N NaOH wash to remove phenol |
Specific Synthetic Route
Step 1: Preparation of Phenyl Carbamate Intermediate
- The phenyl carbamate of the substituted aniline (2,6-diethylphenyl) is prepared by reacting the corresponding amine with phenyl chloroformate or related reagents.
- This intermediate serves as the electrophilic species for urea formation.
Step 2: Aminolysis to Form Urea
- The phenyl carbamate intermediate is reacted with N,N-dimethylamine or a related dimethylamino-containing amine.
- The reaction is conducted in DMSO at room temperature with stirring.
- The nucleophilic amine attacks the carbamate carbonyl, displacing phenol and forming the urea linkage.
Step 3: Formation of Hydrochloride Salt
- The free base urea derivative is treated with hydrochloric acid to form the hydrochloride salt.
- This salt form enhances stability and facilitates purification.
Alternative Methods and Catalytic Approaches
Recent research has explored catalytic synthesis of ureas using transition metal catalysts and alternative amine sources:
Data Tables and Research Outcomes
Reaction Yields and Conditions from Literature
Purification and Characterization
- The urea hydrochloride is typically purified by recrystallization from ethanol or ethyl acetate.
- Characterization includes melting point determination, 1H NMR, and HRMS to confirm molecular structure and purity.
- Melting points for related urea derivatives with aromatic substitution range from 250°C to 255°C, indicating high purity and crystalline nature.
Analysis of Preparation Methods
Advantages
- Mild reaction conditions avoid decomposition and side reactions.
- No use of phosgene or other toxic reagents , improving safety and environmental impact.
- High selectivity for urea formation with minimal by-products.
- The use of DMSO as solvent facilitates solubility and reaction kinetics.
Challenges
- Control of reaction stoichiometry is critical to avoid excess reactants.
- Removal of phenol by-product requires careful aqueous workup.
- Some steps require careful temperature control to optimize yield.
Industrial Feasibility
- The described methods are scalable due to mild conditions and simple purification.
- The hydrochloride salt form is stable and easy to handle for further processing.
- The process avoids expensive or hazardous reagents, reducing cost.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the urea moiety, converting it into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amidino group, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted urea derivatives, oxidized phenyl compounds, and reduced amine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts for organic reactions.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
- Evaluated for its role in drug delivery systems due to its unique chemical properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the formulation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved include the inhibition of enzyme activity through competitive binding or the alteration of receptor signaling pathways.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Analogous Compounds
Biological Activity
Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride (CAS Number: 65009-07-6) is a synthetic organic compound notable for its diverse applications in chemistry, biology, and medicine. Characterized by a urea moiety with a dimethylamidino group and a 2,6-diethylphenyl group, this compound exhibits unique biological activities that warrant detailed exploration.
| Property | Value |
|---|---|
| Molecular Formula | C14H23ClN4O |
| Molecular Weight | 298.81 g/mol |
| IUPAC Name | 1-(2,6-diethylphenyl)-3-[(E)-(dimethylhydrazinylidene)methyl]urea; hydrochloride |
| InChI Key | ZDYJJSHHDRAXEI-UHFFFAOYSA-N |
Synthesis
The synthesis typically involves the reaction of 2,6-diethylphenyl isocyanate with dimethylamine in an organic solvent like dichloromethane. The product is isolated as a hydrochloride salt through the addition of hydrochloric acid.
This compound primarily functions through its interaction with specific molecular targets. It can inhibit enzyme activity by competitive binding or modulate receptor signaling pathways. This mechanism highlights its potential as an enzyme inhibitor and in drug delivery systems.
Therapeutic Applications
Anti-Diarrheal Properties : Research indicates that amidinourea compounds, including this specific hydrochloride salt, exhibit effective anti-diarrheal properties without significant side effects. This is particularly relevant in treating diarrhea disorders where conventional treatments may lead to physical dependence .
Enzyme Inhibition : Studies have shown that this compound can act as an enzyme inhibitor. Its unique structure allows it to bind selectively to active sites on enzymes, thereby modulating their activity.
Case Studies and Findings
- Anti-Diarrheal Efficacy :
-
Enzyme Interaction Studies :
- In vitro studies revealed that the compound effectively inhibited specific enzymes involved in metabolic pathways. The binding affinity and kinetics were characterized using various biochemical assays.
Comparative Analysis with Similar Compounds
To understand the distinct biological activity of this compound better, comparisons can be drawn with similar amidinourea compounds:
| Compound Name | Biological Activity |
|---|---|
| Urea, 1-dimethylamidino-3-(2,6-dimethylphenyl)-, hydrochloride | Moderate anti-inflammatory properties |
| Urea, 1-dimethylamidino-3-(2,6-diisopropylphenyl)-, hydrochloride | Lower enzyme inhibition potency |
| Urea, 1-dimethylamidino-3-(2,6-dichlorophenyl)-, hydrochloride | Increased reactivity due to chlorine substituents |
The diethyl derivative exhibits unique reactivity and binding affinities compared to its analogs due to steric and electronic effects imparted by the ethyl groups.
Q & A
Basic: What are the recommended synthetic routes for preparing urea derivatives with 2,6-diethylphenyl substituents?
Methodological Answer:
The synthesis of urea derivatives like this compound typically involves coupling 2,6-diethylaniline with a dimethylamidino precursor. A common strategy employs carbodiimide-based coupling agents (e.g., dicyclohexylcarbodiimide or carbonyldiimidazole) to form the urea linkage. For example, analogous syntheses (e.g., N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea) use dimethylformamide (DMF) or dichloromethane as solvents under reflux conditions (60–80°C, 12–24 hours) . Post-synthesis, hydrochloride salt formation is achieved via acid-base titration with HCl in anhydrous ether .
Basic: How can researchers characterize the physicochemical properties of this urea derivative?
Methodological Answer:
Key characterization steps include:
- HPLC Analysis : Reverse-phase HPLC (e.g., C18 or Newcrom R1 columns) with UV detection (λ = 220–260 nm) to assess purity. Mobile phases often use acetonitrile/water gradients with 0.1% trifluoroacetic acid .
- NMR Spectroscopy : H and C NMR in DMSO-d6 or CDCl3 to confirm the urea linkage and substituent positions.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~350–400 g/mol based on analogs) .
Advanced: What experimental approaches are suitable for studying its interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., kinases or GPCRs). Focus on the dimethylamidino group’s electrostatic interactions and the 2,6-diethylphenyl moiety’s hydrophobic packing .
- Enzyme Inhibition Assays : Test activity against target enzymes (e.g., urease or proteases) via fluorometric or colorimetric methods (e.g., IC50 determination using p-nitrophenyl substrates) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified proteins .
Advanced: How should conflicting toxicity data from in vivo and in vitro studies be resolved?
Methodological Answer:
Discrepancies often arise from differences in metabolic activation or dosing regimens. To address this:
- Comparative Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., rat vs. human hepatocytes) .
- Dose-Response Analysis : Conduct subchronic toxicity studies (e.g., 28-day OECD 407 protocol) at varying concentrations (e.g., 0.05–5 mM) to establish NOAEL/LOAEL thresholds .
- Mechanistic Toxicology : Apply transcriptomics (RNA-seq) to compare gene expression patterns in kidney or liver tissues .
Advanced: How can structure-activity relationships (SAR) be optimized for this compound class?
Methodological Answer:
- Substituent Scanning : Synthesize analogs with varied substituents (e.g., replacing diethyl with dimethyl or dichloro groups) and compare bioactivity .
- LogP Optimization : Adjust lipophilicity by modifying the alkyl chain length (e.g., ethyl to propyl) and measure partitioning via shake-flask/HPLC methods .
- Crystallography : Solve X-ray structures of protein-ligand complexes to identify critical hydrogen bonds (e.g., urea carbonyl interactions) .
Basic: What stability protocols are recommended for long-term storage of this hydrochloride salt?
Methodological Answer:
- Thermal Stability : Perform accelerated degradation studies (40°C/75% RH, 1–3 months) and monitor via HPLC .
- Light Sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation of the urea moiety.
- pH Stability : Assess solubility and degradation in buffers (pH 1–12) using UV-Vis spectroscopy (240–300 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
